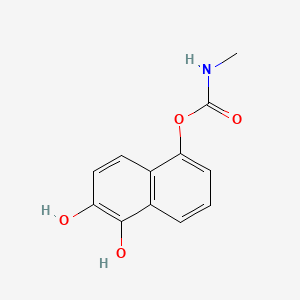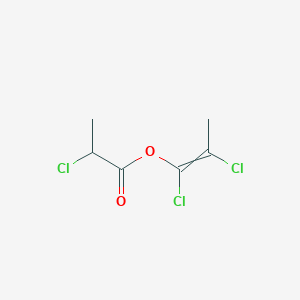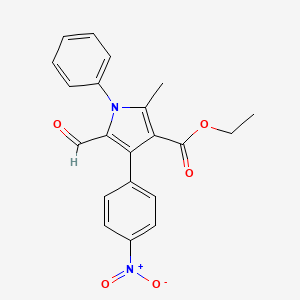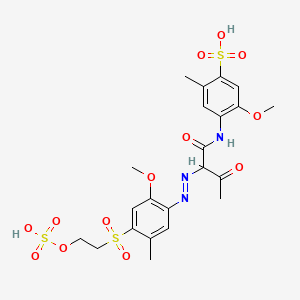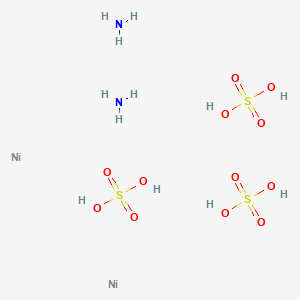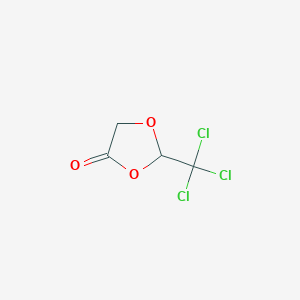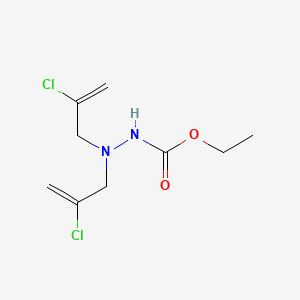
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C9H14Cl2N2O2 It is known for its unique structure, which includes two chloroprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of 2,3-dichloropropene with hydrazine hydrate in the presence of an alkali medium such as potassium hydroxide (KOH). This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of thiiranium ions and subsequent nucleophilic attacks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chloroprop-2-en-1-yl groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives such as thiophene and pyrrole.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Cyclization: Hydrazine hydrate and potassium hydroxide (KOH) are used for cyclization reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted hydrazinecarboxylate derivatives.
Cyclization: Thiophene and pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate involves the formation of reactive intermediates such as thiiranium ions. These intermediates can undergo various transformations, including nucleophilic attacks and cyclization, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Bis(2-chloroprop-2-en-1-yl)sulfide: Shares a similar structural motif but differs in its reactivity and applications.
2,3-Dichloropropene: A starting material for the synthesis of the compound, with different chemical properties and uses.
Propriétés
Numéro CAS |
24423-58-3 |
|---|---|
Formule moléculaire |
C9H14Cl2N2O2 |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
ethyl N-[bis(2-chloroprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
Clé InChI |
VEGDBTIVEYVBKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(CC(=C)Cl)CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
